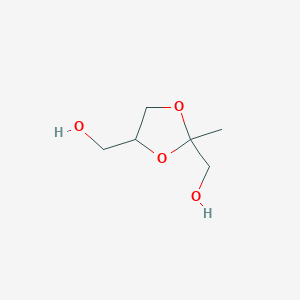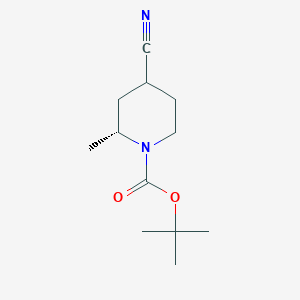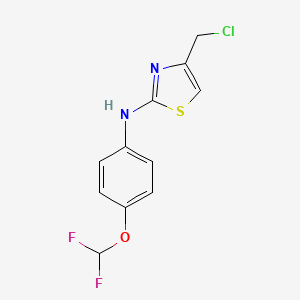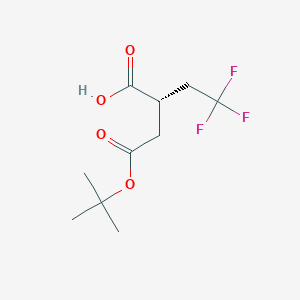![molecular formula C12H16N2 B13332063 3-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B13332063.png)
3-[(2-Methylbutyl)amino]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C({12})H({16})N(_{2}) It consists of a benzonitrile core substituted with a 3-[(2-methylbutyl)amino] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbutyl)amino]benzonitrile typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using hydrogen gas in the presence of a palladium catalyst.
Formation of Benzonitrile: Aniline is converted to benzonitrile through a Sandmeyer reaction, where aniline is diazotized and then treated with copper(I) cyanide.
Alkylation: Benzonitrile is then alkylated with 2-methylbutylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the product.
化学反应分析
Types of Reactions
Oxidation: 3-[(2-Methylbutyl)amino]benzonitrile can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorinating agents can be employed for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Primary amines.
Substitution: Halogenated benzonitrile derivatives.
科学研究应用
Chemistry
In chemistry, 3-[(2-Methylbutyl)amino]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interaction of nitrile-containing molecules with biological systems. It may serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.
作用机制
The mechanism of action of 3-[(2-Methylbutyl)amino]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The 2-methylbutylamino group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
相似化合物的比较
Similar Compounds
3-Aminobenzonitrile: Lacks the 2-methylbutylamino group, making it less lipophilic.
4-[(2-Methylbutyl)amino]benzonitrile: Similar structure but with the amino group at the para position, which may alter its reactivity and biological activity.
2-[(2-Methylbutyl)amino]benzonitrile: The amino group is at the ortho position, potentially leading to different steric and electronic effects.
Uniqueness
3-[(2-Methylbutyl)amino]benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the 2-methylbutylamino group at the meta position provides distinct steric and electronic characteristics compared to its ortho and para analogs.
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
3-(2-methylbutylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-10(2)9-14-12-6-4-5-11(7-12)8-13/h4-7,10,14H,3,9H2,1-2H3 |
InChI 键 |
YZYHFQOBVQSTFC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CNC1=CC=CC(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


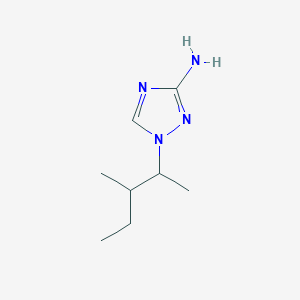
![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
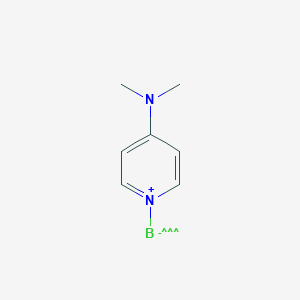
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
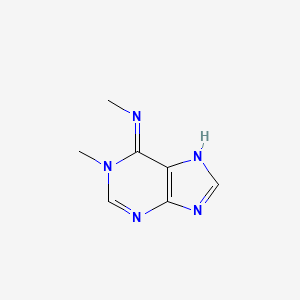
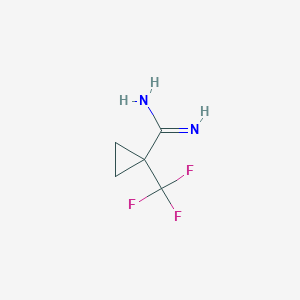
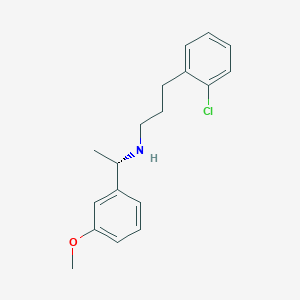

![2-(8-(Hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B13332032.png)
